2-(3-Chloro-4-methylphenyl)acetonitrile
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Overview
Description
2-(3-Chloro-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8ClN. It is a derivative of acetonitrile, where the acetonitrile group is attached to a 3-chloro-4-methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methylphenyl)acetonitrile typically involves the reaction of 3-chloro-4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired acetonitrile derivative .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: 3-Chloro-4-methylbenzoic acid.
Reduction: 2-(3-Chloro-4-methylphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-4-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-methylphenyl)acetonitrile: Similar structure with the chloro and methyl groups swapped positions.
2-(2-Chloro-3-methylphenyl)acetonitrile: Another positional isomer with different substitution pattern
Uniqueness
2-(3-Chloro-4-methylphenyl)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The position of the chloro and methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from its isomers .
Properties
Molecular Formula |
C9H8ClN |
---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
2-(3-chloro-4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H8ClN/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6H,4H2,1H3 |
InChI Key |
JVOMTMUTPSGLTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC#N)Cl |
Origin of Product |
United States |
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